Product packaging for Cyclopropyl-(2-iodo-benzyl)-amine(Cat. No.:CAS No. 1353973-73-5)

Cyclopropyl-(2-iodo-benzyl)-amine

Cat. No.: B1455897
CAS No.: 1353973-73-5
M. Wt: 273.11 g/mol
InChI Key: CEXZIEHSLZOGDX-UHFFFAOYSA-N
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Description

Cyclopropyl-(2-iodo-benzyl)-amine (CAS 1353973-73-5) is a valuable synthetic intermediate in organic and medicinal chemistry research . Its molecular formula is C 10 H 12 IN, and it has a molecular weight of 273.11 g/mol . The compound features both a strained cyclopropyl ring and a reactive iodo-benzyl group, making it a versatile building block for the construction of more complex nitrogen-containing heterocycles . Researchers utilize this amine in the synthesis of diverse compound libraries, such as N1-cyclopropyl-N1-(2-iodobenzyl)ethane-1,2-diamine, for biological screening . The iodine atom on the benzyl ring is an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, alkenyl, and alkynyl groups . Compounds containing the cyclopropylamine motif are frequently investigated as precursors in the development of novel antimicrobial agents and for their potential to inhibit the growth of various bacterial strains . This product is exclusively for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12IN B1455897 Cyclopropyl-(2-iodo-benzyl)-amine CAS No. 1353973-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-iodophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXZIEHSLZOGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cyclopropyl 2 Iodo Benzyl Amine and Analogues

Strategies for Cyclopropylamine (B47189) Moiety Construction

The cyclopropylamine motif is a valuable component in medicinal chemistry and materials science, prized for the unique conformational constraints and electronic properties it imparts. acs.org Its synthesis has been a significant area of research, leading to a variety of innovative methods. acs.org

Electro-induced Hofmann Rearrangement Approaches to Cyclopropylamines

A modern and practical approach to synthesizing cyclopropylamines involves an electro-induced Hofmann rearrangement of the corresponding cyclopropyl (B3062369) amides. thieme-connect.comresearchgate.net This method stands out as a greener alternative to classical Hofmann rearrangements, which typically require stoichiometric amounts of corrosive and toxic oxidants like halogens. thieme-connect.comresearchgate.net By using electrochemistry, the need for such reagents is minimized, reducing waste and improving safety. researchgate.netthieme-connect.com

The reaction is typically carried out in an undivided cell under galvanostatic conditions, where a cyclopropyl amide is converted into the corresponding amine or carbamate. thieme-connect.comthieme-connect.com This electrochemical process has been successfully applied to a range of 1-substituted cyclopropyl amides, demonstrating its versatility. thieme-connect.com The use of catalytic amounts of an iodoarene or bromide salts can facilitate the transformation. thieme-connect.comresearchgate.net Research has shown that a variety of alcohols can be used in the solvent system, allowing for the synthesis of diverse carbamates under mild, neutral conditions. researchgate.net

Table 1: Examples of Electro-induced Hofmann Rearrangement of Cyclopropyl Amides

Entry Starting Cyclopropyl Amide Product Yield (%) Reference
1 Cyclopropanecarboxamide Methyl cyclopropylcarbamate 75% thieme-connect.com
2 1-Phenylcyclopropanecarboxamide Methyl (1-phenylcyclopropyl)carbamate 94% thieme-connect.com
3 1-(4-Fluorophenyl)cyclopropanecarboxamide Methyl (1-(4-fluorophenyl)cyclopropyl)carbamate 80% thieme-connect.com
4 1-(4-Chlorophenyl)cyclopropanecarboxamide Methyl (1-(4-chlorophenyl)cyclopropyl)carbamate 83% thieme-connect.com
5 1-(p-Tolyl)cyclopropanecarboxamide Methyl (1-(p-tolyl)cyclopropyl)carbamate 81% thieme-connect.com

Yields are isolated yields as reported in the source.

Zinc-mediated Cyclopropanation and Subsequent Ring-Closure Reactions

Zinc-mediated reactions offer another powerful route to cyclopropylamine derivatives. A notable strategy involves the conversion of cyclopropanols into cyclopropylamines, which utilizes the unique reactivity of zinc homoenolates. acs.org The ring-opening of a cyclopropanol (B106826) generates a zinc homoenolate, an amphoteric species that possesses both a nucleophilic β-carbon and an electrophilic carbonyl group. acs.org This dual reactivity is exploited in a sequence where the electrophilic aldehyde condenses with an amine, followed by nucleophilic ring closure to form the cyclopropylamine ring. acs.orgrsc.org

The Simmons-Smith reaction and its variants are classic examples of zinc-mediated cyclopropanation. acs.orgacsgcipr.org These reactions typically involve a zinc carbenoid, such as that generated from diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), which adds to an alkene to form the cyclopropane (B1198618) ring. acsgcipr.orgyoutube.com While traditionally used for hydrocarbon cyclopropanes, adaptations of this chemistry can be used to construct precursors for cyclopropylamines. More recent developments include zinc-mediated cross-electrophile coupling reactions of 1,3-dimesylates, derived from readily available 1,3-diols, to form cyclopropanes under mild conditions that tolerate a wide range of functional groups. nih.govnih.gov

Metal-catalyzed Cyclopropanations via Carbenoid Intermediates

The metal-catalyzed decomposition of diazo compounds in the presence of alkenes is one of the most versatile and widely used methods for synthesizing cyclopropanes. wikipedia.orgorganicreactions.org This reaction proceeds through a metal-carbene (or carbenoid) intermediate. acsgcipr.orgwikipedia.org A variety of transition metals, including rhodium, copper, iron, ruthenium, and gold, are effective catalysts. acsgcipr.orgwikipedia.orgnih.gov

The general mechanism involves the reaction of a diazo compound, such as ethyl diazoacetate, with the metal catalyst to form a metal-carbene complex, with the expulsion of nitrogen gas. wikipedia.org This reactive intermediate then transfers the carbene fragment to an alkene in a concerted fashion, yielding the cyclopropane product. acsgcipr.orgwikipedia.org The use of cyclopropenes as carbene precursors has also been explored, where ring-opening catalyzed by gold(I) or rhodium(II) generates a vinyl carbene that can undergo intramolecular cyclopropanation. nih.gov Iron porphyrin complexes have also been shown to be active catalysts for the cyclopropanation of alkenes with ethyl diazoacetate, favoring the formation of the more stable trans cyclopropane products. iastate.edu

Stereoselective and Stereoretentive Cyclopropanation Techniques

A key feature of many cyclopropanation reactions is their stereospecificity, where the stereochemistry of the starting alkene is preserved in the cyclopropane product. youtube.commasterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will yield a trans product. youtube.com This is characteristic of a concerted mechanism where the carbene adds to the double bond in a single step. masterorganicchemistry.com

Diastereoselectivity, which refers to the preference for forming one diastereomer over another (e.g., trans vs. cis), can often be controlled. In metal-catalyzed cyclopropanations, the choice of catalyst and ligands can significantly influence the trans/cis ratio of the products. iastate.edu For instance, iron porphyrin-catalyzed reactions exhibit a preference for the thermodynamically more stable trans isomer. iastate.edu Similarly, in the cyclopropanation of chiral allylic alcohols using zinc carbenoids (Simmons-Smith reaction), coordination of the zinc reagent to the hydroxyl group directs the methylene (B1212753) addition to one face of the alkene, leading to high levels of stereocontrol. unl.pt The nature of the zinc carbenoid and the geometry of the alkene (E or Z) are crucial for achieving high diastereoselectivity. unl.pt

Asymmetric Synthesis of Cyclopropylamine Derivatives

The synthesis of enantioenriched cyclopropylamines is of great importance for the development of chiral drugs and materials. acs.org This is often achieved through asymmetric catalysis, where a chiral catalyst guides the reaction to favor the formation of one enantiomer over the other. rsc.orgacs.org

One successful approach is the Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters, which produces cyclopropylamine derivatives in high yields with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). acs.org Another strategy involves the use of chiral auxiliaries. For example, novel chiral N-sulfinyl α-chloro ketimines can react with Grignard reagents to produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. nih.gov The sulfinyl group acts as a chiral director and can be subsequently removed to furnish the N-unprotected chiral cyclopropylamine. nih.gov Photocatalytic methods have also emerged, such as the asymmetric [3 + 2] photocycloadditions of cyclopropylamines with olefins, facilitated by a chiral hydrogen-bonding catalyst, to construct complex cyclopentylamine (B150401) derivatives. rsc.org

Synthesis of the 2-Iodo-benzyl Moiety

The 2-iodo-benzyl portion of the target molecule is a key building block. Its synthesis typically originates from commercially available precursors such as anthranilic acid or 2-iodobenzoic acid. chemicalbook.com

One common route to 2-iodobenzoic acid involves the diazotization of anthranilic acid, followed by a Sandmeyer-type reaction with potassium iodide. chemicalbook.com Alternatively, 2-iodobenzoic acid can be prepared via the oxidation of 2-iodobenzaldehyde (B48337). chemicalbook.com Once obtained, 2-iodobenzoic acid can be converted into a variety of functional groups necessary for coupling with the cyclopropylamine moiety.

For instance, 2-iodobenzoic acid can be reduced to 2-iodobenzyl alcohol using a suitable reducing agent like lithium aluminum hydride. The resulting benzyl (B1604629) alcohol can then be converted to a more reactive electrophile, such as 2-iodobenzyl bromide or chloride, using standard halogenating agents (e.g., PBr₃ or SOCl₂). This benzyl halide is an excellent substrate for nucleophilic substitution by cyclopropylamine to form the final product, Cyclopropyl-(2-iodo-benzyl)-amine.

Another pathway involves the conversion of 2-iodobenzoic acid to 2-iodobenzamide. chemicalbook.com The amide can then be reduced to 2-iodobenzylamine, which could potentially be N-alkylated, although direct reductive amination of 2-iodobenzaldehyde with cyclopropylamine would be a more direct route to the final target molecule. The synthesis of related structures, such as 2-iodoxybenzenesulfonic acid from sodium 2-iodobenzenesulfonate, further illustrates the robust chemistry available for manipulating iodo-substituted aromatic rings. beilstein-journals.org

Directed Functionalization of Iodoarenes

The iodoarene moiety is not merely a placeholder for subsequent cross-coupling reactions but also a powerful directing group for C-H functionalization, enabling the introduction of additional substituents with high regioselectivity.

One of the most robust strategies for the functionalization of aromatic rings is Directed ortho-Metalation (DoM) . numberanalytics.comwikipedia.org This reaction involves the deprotonation of the aromatic position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching with an electrophile. wikipedia.org The heteroatom of the DMG coordinates to the lithium cation, positioning the base for regioselective proton abstraction at the adjacent position. wikipedia.org While the iodine atom itself is not a classical DMG, other groups on the aromatic ring can direct functionalization. However, methods for the direct metalation of iodinated aromatics have been developed, overcoming the challenge of competing halogen-metal exchange. For instance, the use of lithium amide bases like LDA and LiTMP has been shown to facilitate the ortho-lithiation of certain iodobenzenes. acs.org

A distinct and powerful approach leverages the unique ability of iodine to exist in a hypervalent state. nih.govacs.org Iodoarenes can be oxidized to stable iodine(III) species, such as phenyliodine diacetate, which can then direct C-H functionalization ortho to the iodine atom. csic.esresearchgate.net This process often proceeds through a reductive elimination or a sigmatropic rearrangement mechanism. csic.es This iodine-directed oxidation and subsequent C-H coupling can be performed iteratively, allowing for the sequential and controlled introduction of multiple substituents onto the aromatic core. csic.es

Table 1: Comparison of Iodoarene Functionalization Strategies
MethodGeneral PrincipleKey ReagentsAdvantagesReference
Directed ortho-Metalation (DoM)Regioselective deprotonation ortho to a Directing Metalation Group (DMG)Organolithium bases (n-BuLi, s-BuLi), DMG on areneHigh regioselectivity, wide range of electrophiles can be used. numberanalytics.comwikipedia.org
Hypervalent Iodine ChemistryOxidation of iodoarene to an iodine(III) species which directs C-H functionalizationOxidants (e.g., mCPBA), various coupling partnersFunctionalizes relative to the iodine atom, allows for iterative functionalization. nih.govcsic.es

Selective Functionalization of the Benzylic Position

The benzylic position of the target molecule represents another key site for strategic modification. Selective functionalization of these sp³ C-H bonds, which are typically less reactive than sp² C-H bonds, is a significant challenge in synthesis. acs.org

Modern synthetic methods have enabled the direct functionalization of benzylic C-H bonds under mild conditions. Visible light photoredox catalysis , for example, can mediate the selective formation of C-N and C-O bonds at the benzylic position through a cross-dehydrogenative coupling mechanism. nih.gov This approach avoids the need for pre-functionalized starting materials.

Another strategy involves increasing the acidity of the benzylic protons to facilitate deprotonation and subsequent reaction with an electrophile. rsc.org This can be achieved through π-coordination of the aromatic ring to an electrophilic transition metal complex or through cation-π interactions. rsc.org Bimetallic catalyst systems have also been developed that can achieve divergent site-selectivity, targeting either aromatic C-H or benzylic C-H bonds by modulating the cooperative effects between the two metal centers. nih.gov Furthermore, radical-based methods, for instance using a combination of triethylsilane (Et₃SiH) and potassium tert-butoxide (KOtBu), can generate benzyl radicals that can undergo further reactions. researchgate.net

Table 2: Methodologies for Benzylic C-H Functionalization
MethodologyMechanismTypical ConditionsKey FeatureReference
Photoredox CatalysisGeneration of a benzylic radical via Hydrogen Atom Transfer (HAT)Visible light, photocatalyst (e.g., Ru(bpy)₃²⁺, Ir complexes)Mild conditions, high selectivity for C-N/C-O bond formation. nih.gov
Deprotonation via π-CoordinationAcidification of benzylic C-H by metal coordination to the areneTransition metal complexes (e.g., Cr(CO)₃), strong baseGeneration of a benzylic carbanion for reaction with electrophiles. rsc.org
Bimetallic CatalysisCooperative catalysis enabling selective activationPalladium catalyst with a main group metal additive (e.g., K, Li)Switchable selectivity between benzylic and aromatic C-H bonds. nih.gov

Formation of the Amine Linkage and Tertiary Amine Architecture

The construction of the amine core is a critical step in the synthesis of this compound and its conversion to more complex tertiary amine analogues.

Reductive Amination Strategies for Benzylamine (B48309) Formation

Reductive amination is a cornerstone of amine synthesis, providing a direct route to the target secondary amine, this compound, from 2-iodobenzaldehyde and cyclopropylamine. The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or iminium ion). This intermediate is then reduced in situ to the target amine. researchgate.net A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being classic choices. A particularly mild and effective modern reagent is sodium triacetoxyborohydride (B8407120) (Na[BH(OAc)₃]), which is selective for the reduction of imines in the presence of aldehydes. researchgate.net This chemoselectivity minimizes side reactions such as the reduction of the starting aldehyde.

Table 3: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationKey CharacteristicsReference
Sodium BorohydrideNaBH₄Can reduce both aldehydes and imines; often requires pH control. organic-chemistry.org
Sodium CyanoborohydrideNaBH₃CNMore selective for iminium ions over carbonyls; toxic cyanide byproduct. researchgate.net
Sodium TriacetoxyborohydrideSTAB, Na[BH(OAc)₃]Mild, highly selective for imines/iminium ions, non-toxic. researchgate.net
Catalytic HydrogenationH₂, CatalystUses H₂ gas and a metal catalyst (e.g., Pd/C, Ni); "green" method. researchgate.net

Nickel-Catalyzed Cross-Electrophile Coupling for Tertiary Amine Synthesis

To advance from the secondary amine to a tertiary amine architecture, modern cross-coupling methods offer powerful solutions. Nickel-catalyzed cross-electrophile coupling has emerged as a potent strategy that directly couples two different electrophiles, avoiding the pre-formation of air-sensitive organometallic nucleophiles. wisc.eduyale.edu In this context, the secondary amine, this compound, could first be converted to a suitable electrophilic precursor, such as an N-alkyl Katritzky salt. acs.org This amine-derived electrophile can then be coupled with a second electrophile, such as an aryl or alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant (chemical or electrochemical). wisc.eduacs.org This method is notable for its excellent functional group tolerance and its ability to forge challenging C(sp²)-C(sp³) bonds. acs.orgacs.org

Multicomponent Reaction Approaches for N-Benzyl Amine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov These reactions offer a rapid pathway to molecular complexity. The Strecker reaction , one of the first described MCRs, combines an aldehyde (like 2-iodobenzaldehyde), an amine (like cyclopropylamine), and a cyanide source to produce an α-aminonitrile. nih.gov This intermediate can then be further elaborated.

A more versatile MCR for this purpose is the Ugi four-component reaction (U-4CR) . researchgate.net This reaction combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to generate an α-acylamino amide derivative in a single step. By choosing the appropriate starting materials, complex N-benzyl amine scaffolds can be assembled with high convergency.

Table 4: Multicomponent Reactions for N-Benzyl Amine Synthesis
ReactionComponentsInitial ProductKey AdvantageReference
Strecker ReactionAldehyde, Amine, Cyanideα-AminonitrileDirect formation of a C-N and C-C bond. nih.gov
Ugi ReactionAldehyde, Amine, Isocyanide, Carboxylic Acidα-Acylamino AmideHigh atom economy and rapid generation of complex, peptide-like scaffolds. researchgate.net

Self-Limiting Alkylation Strategies for Secondary and Tertiary Amines

A persistent challenge in amine synthesis is controlling the degree of alkylation. The nucleophilicity of a nitrogen atom increases with each successive alkylation, often leading to a mixture of secondary, tertiary, and quaternary ammonium (B1175870) products. nih.govnih.gov Self-limiting alkylation strategies have been developed to overcome this issue. One such approach utilizes N-aminopyridinium salts as ammonia (B1221849) or primary amine surrogates. nih.govchemrxiv.org These salts can be arylated or alkylated, and subsequent deprotonation generates a highly nucleophilic pyridinium (B92312) ylide intermediate. This ylide readily reacts with an alkyl halide. Crucially, the resulting N-alkylated pyridinium amine product is a much weaker nucleophile than the ylide precursor, which effectively shuts down further alkylation. nih.gov An in situ depyridylation step then reveals the desired secondary or tertiary amine as the sole product, free from overalkylation. nih.govacs.org This method provides a powerful tool for the controlled and selective synthesis of partially alkylated amines within complex molecular frameworks. nih.govresearchgate.net

Convergent and Divergent Synthetic Routes

Convergent and divergent synthetic strategies offer powerful approaches to construct this compound and a library of its analogues from common intermediates.

A plausible and efficient convergent synthesis for this compound involves two primary routes: reductive amination and N-alkylation.

Reductive Amination: This one-pot reaction combines 2-iodobenzaldehyde with cyclopropylamine to form an intermediate imine, which is subsequently reduced to the target amine. libretexts.org This method is highly convergent as it brings together the two key fragments of the molecule in a single operational sequence.

N-Alkylation: An alternative convergent approach is the nucleophilic substitution of a 2-iodobenzyl halide (e.g., 2-iodobenzyl bromide) with cyclopropylamine. This reaction directly forms the desired carbon-nitrogen bond.

Divergent synthesis can be employed to generate a variety of analogues from a common intermediate. For instance, the iodo-substituent on the aromatic ring of this compound can serve as a handle for further functionalization through cross-coupling reactions, leading to a diverse library of compounds with varying substituents at the 2-position.

Step-Economic and Atom-Economic Syntheses

Modern synthetic chemistry emphasizes the importance of step and atom economy to enhance efficiency and sustainability.

Reductive Amination: This method is highly step-economic as it combines two transformations (imine formation and reduction) in a single pot without the need for isolation of the imine intermediate. masterorganicchemistry.com The reaction is also atom-economic, particularly when using catalytic hydrogenation for the reduction step, as the only byproduct is water. libretexts.org Common reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are effective for this transformation. libretexts.orgmasterorganicchemistry.com

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Key Reagents Step Economy Atom Economy
Reductive Amination 2-iodobenzaldehyde, cyclopropylamine NaBH3CN or H2/Catalyst High (One-pot) High (Byproduct is water with H2)
N-Alkylation 2-iodobenzyl bromide, cyclopropylamine Base (e.g., K2CO3) Moderate Moderate (Byproduct is salt)

N-Alkylation: While generally efficient, N-alkylation of cyclopropylamine with 2-iodobenzyl bromide is less atom-economic than catalytic reductive amination due to the formation of a stoichiometric amount of salt byproduct. However, it remains a viable and straightforward method.

Advanced Total Synthesis Approaches for Complex Analogues

The N-benzyl-cyclopropylamine core is a key structural motif in various complex and bioactive molecules. The total synthesis of these analogues often involves sophisticated strategies to control stereochemistry and introduce molecular complexity.

For example, the synthesis of potent agonists for the 5-HT2 receptor family, such as trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine, demonstrates the construction of a complex analogue. The synthesis starts from a substituted cinnamic ester, which undergoes cyclopropanation, followed by iodination and subsequent conversion of a carboxylic acid to the amine via a Curtius rearrangement. beilstein-journals.org This multi-step sequence allows for precise control over the substitution pattern and stereochemistry of the final product.

The synthesis of other complex natural products containing cyclopropane rings often utilizes methods like the Corey-Chaykovsky cyclopropanation of chalcones to create highly functionalized cyclopropyl ketones, which can then be further elaborated. nih.gov These advanced approaches enable the construction of intricate molecular architectures built upon the fundamental N-benzyl-cyclopropylamine scaffold.

Reaction Mechanisms and Reactivity Profiles of Cyclopropyl 2 Iodo Benzyl Amine

Mechanistic Insights into Cyclopropyl (B3062369) Ring Transformations

The high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including thermal, acidic, or radical-mediated pathways. The presence of the adjacent amino group significantly influences the course of these transformations.

The ring-opening of the cyclopropyl group in N-cyclopropylamines can be initiated through several mechanisms, often leading to stable, acyclic products. The specific pathway is highly dependent on the reaction conditions and the nature of the reagents involved.

One major pathway involves the formation of radical intermediates. For instance, oxidative radical ring-opening can occur where a radical is generated on a carbon atom adjacent to the cyclopropyl ring. nih.gov This cyclopropyl-substituted radical can then undergo rapid ring-opening to form a more stable alkyl radical, which can subsequently participate in cyclization or other reactions. nih.gov Studies on related aminocyclopropanes have shown that one-electron oxidation can generate amine radical cations, which are key intermediates in ring-opening difunctionalization reactions. researchgate.net

Acid-catalyzed ring-opening represents another significant pathway. Protonation of the amine can facilitate the cleavage of a carbon-carbon bond in the cyclopropyl ring. This process is often governed by the stability of the resulting carbocationic intermediate. The cleavage can occur at the distal C-C bond, a mechanism observed in the ring-opening cyclization of related cyclopropyl ketones with amines to form substituted pyrroles. organic-chemistry.org The stability of the resulting carbocation or radical intermediate often dictates the regioselectivity of the ring cleavage. core.ac.uk In the context of cyclopropylcarbinyl systems, which are structurally related to the N-benzylcyclopropylamine moiety, the formation of a cyclopropyl cation is often a transition state leading to a rapid, disrotatory ring-opening to an allyl cation. researchgate.net

The table below summarizes potential ring-opening pathways based on analogous systems.

Initiation MethodKey IntermediatePotential Products
Oxidative (e.g., with NIS) Amine Radical Cation / α-Amino Radical1,3-Difunctionalized Amines researchgate.net
Acid Catalysis Protonated Amine / CarbocationAllylic Amines, γ-Amino Alcohols scispace.com
Radical Addition Cyclopropyl-Substituted Carbon RadicalRing-Opened Alkyl Radical Species nih.gov

This table is illustrative, based on reactions of analogous cyclopropylamine (B47189) systems.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org While researchgate.netresearchgate.net and researchgate.netnih.gov-sigmatropic rearrangements are more common in cyclopropyl systems, particularly with cyclopropenylcarbinol derivatives, the possibility of other shifts exists. nih.govbeilstein-journals.org A formal organic-chemistry.orgorganic-chemistry.org-sigmatropic shift in a cyclopropyl system is less common but can be considered in the context of carbocationic rearrangements.

For Cyclopropyl-(2-iodo-benzyl)-amine, a key intermediate would be the cyclopropylcarbinyl cation, which could be generated under acidic conditions. This cation is known to be highly unstable and can undergo rapid rearrangement. While not a classic concerted sigmatropic reaction, the Wagner-Meerwein rearrangement of the cyclopropylcarbinyl cation to a cyclobutyl or homoallylic cation can be viewed as a formal organic-chemistry.orgorganic-chemistry.org-alkyl shift. This rearrangement is driven by the release of ring strain.

The study of sigmatropic rearrangements in related systems, such as the gold-catalyzed rearrangement of propargylic esters, utilizes cyclopropanes as mechanistic probes to understand the reversibility and pathways of such transformations. nih.gov These studies confirm that cyclopropyl moieties can participate in complex rearrangements, often involving isomerization and changes in stereochemistry. nih.gov

Reactivity of the Benzyl-Iodide Fragment

The 2-iodobenzyl portion of the molecule is a versatile substrate for a wide range of synthetic transformations, primarily involving the carbon-iodine bond. This bond is the weakest among the carbon-halogen bonds, making it highly reactive in cross-coupling and radical reactions.

Aryl iodides are excellent substrates for transition metal-catalyzed cross-coupling reactions due to their high reactivity in the oxidative addition step. The 2-iodobenzyl moiety can readily participate in a variety of such transformations to form new carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions applicable to this fragment include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a C-C bond.

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with alkenes to form a substituted alkene.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to yield an aryl-alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form a new C-N bond.

Ullmann Condensation: Copper-catalyzed reaction, typically for forming C-O, C-N, or C-S bonds, often requiring higher temperatures.

The table below provides illustrative conditions for these reactions based on general procedures for aryl iodides.

Reaction NameCoupling PartnerTypical Catalyst SystemTypical BaseResulting Bond
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂/ligandK₂CO₃, Cs₂CO₃Carbon-Carbon
Sonogashira R-C≡CHPdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineCarbon-Carbon
Buchwald-Hartwig R₂NHPd₂(dba)₃ / XantphosCs₂CO₃, K₃PO₄Carbon-Heteroatom (N)
Ullmann-type R-OHCuI / ligand (e.g., phenanthroline)K₂CO₃, Cs₂CO₃Carbon-Heteroatom (O)

This table presents generalized conditions for cross-coupling reactions with aryl iodides.

Nucleophilic aromatic substitution (SNAr) typically involves the attack of a nucleophile on an aromatic ring, followed by the departure of a leaving group. youtube.com For this reaction to proceed efficiently, the ring usually requires activation by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. youtube.com

The phenyl ring in this compound lacks strong activation, making classical SNAr reactions challenging. Iodine is also a less effective leaving group in SNAr compared to fluorine under these conditions. rsc.org However, substitution can sometimes be achieved under harsh conditions or through alternative mechanisms, such as those catalyzed by copper (Ullmann-type reactions) which may proceed via an oxidative addition/reductive elimination cycle rather than a direct SNAr addition-elimination mechanism.

The relatively weak C-I bond is susceptible to homolytic cleavage, making the aryl iodide fragment a precursor for aryl radical intermediates. These radicals can be generated under thermal, photochemical, or single-electron transfer (SET) conditions. nih.gov

Once formed, the 2-(cyclopropylaminomethyl)phenyl radical can participate in a variety of transformations. A notable pathway is its reaction with radical traps or coupling partners. For example, iodine can play a dual role in certain reactions, acting as an oxidant to generate an arenediazonium salt from a related precursor, which then forms an aryl radical that is subsequently trapped by an iodine radical to form the aryl iodide. acs.org

Furthermore, transition-metal-free coupling reactions involving aryl halides often proceed through radical pathways. rsc.org In these systems, an organic initiator or a base can facilitate a single-electron transfer to the aryl iodide, generating an aryl radical and an iodide anion. rsc.org The involvement of radical species in such reactions has been confirmed by experiments using radical traps like TEMPO, which inhibit the reaction. rsc.org

Amine-Centered Reactivity and Transformations

The amine functionality is the central point of reactivity in this compound. Its lone pair of electrons imparts both basic and nucleophilic character, while the group itself can direct reactions at adjacent positions. The specific nature of the substituents—a cyclopropyl ring and a 2-iodobenzyl group—precisely modulates this reactivity.

Nucleophilicity and Basic Properties of the Amine Functionality in Complex Systems

The amine in this compound is secondary, generally placing it between primary and tertiary amines in terms of basicity and nucleophilicity. masterorganicchemistry.com The nitrogen's lone pair is readily available for protonation (basicity) or for attacking electrophilic centers (nucleophilicity).

Nucleophilicity: Nucleophilicity generally correlates with basicity, but it is far more sensitive to steric hindrance. masterorganicchemistry.com In this compound, the bulky 2-iodobenzyl group and the adjacent cyclopropyl ring create significant steric congestion around the nitrogen atom. This bulk can impede the amine's ability to attack sterically hindered electrophiles. However, for reactions with less demanding electrophiles, the inherent electronic activation from the alkyl substituents ensures the amine remains a potent nucleophile. The trend generally shows that secondary amines are more nucleophilic than primary amines due to the increased electron density on the nitrogen. masterorganicchemistry.com

Table 1: Comparison of Basicity for Related Amine Structures

This table provides the pKₐ values of the conjugate acids (pKaH) for various amines to contextualize the expected basicity of this compound.

Compound NameStructurepKaH (in Water)Reference
Ammonia (B1221849)NH₃9.25 masterorganicchemistry.com
EthylamineCH₃CH₂NH₂10.63 masterorganicchemistry.com
Diethylamine(CH₃CH₂)₂NH10.93 masterorganicchemistry.com
Triethylamine(CH₃CH₂)₃N10.75 masterorganicchemistry.com
Bis(4-methoxybenzyl)amine(CH₃OC₆H₄CH₂)₂NH9.55 (Predicted) chemicalbook.com

Intra- and Intermolecular Cyclization Pathways Involving the Amine

The ortho-iodoaryl motif within this compound is a classic precursor for cyclization reactions, where the amine nitrogen acts as an intramolecular nucleophile. These transformations are pivotal for synthesizing nitrogen-containing heterocyclic systems. The primary pathway involves the formation of a new carbon-nitrogen bond, displacing the iodide.

Intramolecular Cyclization: This process typically leads to the formation of a six-membered ring, yielding a tetrahydroisoquinoline derivative. Such reactions are often facilitated by transition metal catalysts that can activate the carbon-iodine bond.

Palladium- or Copper-Catalyzed Cyclization: Reactions analogous to the Buchwald-Hartwig amination or the Ullmann condensation are common. In these processes, a palladium(0) or copper(I) catalyst undergoes oxidative addition into the aryl-iodide bond. The amine nitrogen then coordinates to the metal center, and subsequent reductive elimination forms the C-N bond and regenerates the active catalyst. The choice of ligands, base, and solvent is critical for achieving high yields.

Radical Cyclization: Aryl radicals can be generated from aryl iodides using radical initiators like tri-n-butyltin hydride (Bu₃SnH). researchgate.net The aryl radical can then be trapped by a suitably positioned intramolecular nucleophile. In the case of this compound, the amine itself or a tethered group could participate in such a cyclization, though direct attack by the amine is less common in radical pathways compared to unsaturated tethers.

Intermolecular Cyclization: While less direct, intermolecular pathways can also be envisioned. For instance, the amine could first react with a bifunctional reagent, which then participates in a cyclization involving the iodo-benzyl moiety. Hypervalent iodine reagents have also been shown to catalyze the cyclization of various amides and amines, proceeding through iodine(III) species that activate the substrate for intramolecular attack. beilstein-journals.orgnih.gov

Table 2: Representative Conditions for Cyclization of ortho-Haloaryl Amines

This table outlines typical catalytic systems used for intramolecular C-N bond formation, which are applicable to the cyclization of this compound.

Catalyst SystemBaseSolventTypical ReactionReference
Pd₂(dba)₃ / BINAPNaOt-BuTolueneBuchwald-Hartwig Amination researchgate.net
CuI / L-prolineK₂CO₃DMSOUllmann Condensation beilstein-journals.org
Bu₃SnH / AIBN-Benzene (B151609)Radical Cyclization researchgate.net
Iodobenzene / Selectfluor-AcetonitrileIodine(III)-Catalyzed Oxidative Cyclization chemrxiv.org

Directed C-H Functionalization Adjacent to the Amine Nitrogen

A powerful strategy in modern synthesis is the use of a functional group to direct a catalyst to a specific C-H bond, enabling its selective functionalization. nih.gov The amine in this compound can serve as such a directing group. rsc.org This process typically involves the formation of a transient cyclometalated intermediate.

The nitrogen atom coordinates to a transition metal center (commonly palladium, rhodium, or ruthenium), positioning the catalyst in proximity to specific C-H bonds. rsc.orgrsc.org This chelation assistance lowers the activation energy for C-H cleavage, leading to the formation of a stable five- or six-membered metallacycle. This intermediate can then react with a coupling partner to form a new C-C, C-N, or C-O bond.

For this compound, several C-H bonds are potential targets for directed functionalization:

Benzylic C(sp³)-H Bonds: The methylene (B1212753) (CH₂) protons adjacent to the nitrogen are prime candidates for functionalization.

Cyclopropyl C(sp³)-H Bonds: The C-H bonds on the cyclopropyl ring can also be activated. Research has demonstrated the successful Pd-catalyzed enantioselective arylation, carbonylation, and alkenylation of cyclopropylamines, showcasing the viability of this moiety in directed C-H functionalization. rsc.org

Aromatic C(sp²)-H Bonds: While the ortho position is blocked by iodine, functionalization at other positions on the benzyl (B1604629) ring could be possible, though often less favored than cyclometalation involving the more proximal sp³ C-H bonds.

The development of transient directing groups has further expanded the scope of these reactions, allowing for C-H functionalization without the need for pre-installing and later removing a directing group. rsc.orgresearchgate.net

Table 3: Examples of Amine-Directed C-H Functionalization Reactions

This table provides examples of transformations where an amine group directs the functionalization of an adjacent C-H bond, a pathway available to this compound.

TransformationCatalyst/ReagentsCoupling PartnerKey FeatureReference
Arylation of C(sp³)-HPd(OAc)₂ / LigandAryl HalideForms a new C-C bond at a position α to the nitrogen. rsc.org
Carbonylation of C(sp³)-HPd(OAc)₂ / LigandCarbon Monoxide (CO)Introduces a carbonyl group. rsc.orgrsc.org
Alkenylation of C(sp³)-HPd(OAc)₂ / LigandAlkenyl HalideForms a new C=C bond. rsc.org
Amination of C(sp³)-HPd(II) CatalystsAminating AgentForms a new C-N bond, creating a diamine structure. rsc.orgnih.gov

Spectroscopic and Structural Characterization of Cyclopropyl 2 Iodo Benzyl Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

The ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The expected chemical shifts for Cyclopropyl-(2-iodo-benzyl)-amine can be predicted based on analogous compounds such as benzylamine (B48309), 2-iodobenzylamine, and N-cyclopropyl-benzylamine guidechem.combiosynth.comhmdb.cachemicalbook.com.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the cyclopropyl (B3062369) methine (CH) proton, and the cyclopropyl methylene (CH₂) protons.

Aromatic Protons (C₆H₄): The four protons on the iodinated benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Due to the iodine substituent, these protons will exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling rsc.org.

Benzylic Protons (Ar-CH₂-N): The two protons of the methylene group adjacent to the aromatic ring are expected to appear as a singlet or a closely coupled system around δ 3.8-4.3 ppm researchgate.net.

Cyclopropyl Protons (-CH-CH₂CH₂): The cyclopropyl group protons resonate in the upfield region due to their unique shielding environment. The methine proton (CH) attached to the nitrogen would likely appear as a multiplet around δ 2.2-2.6 ppm. The four methylene protons of the cyclopropyl ring would show complex multiplets at approximately δ 0.4-0.9 ppm.

Amine Proton (N-H): The amine proton signal is often broad and its chemical shift can vary depending on solvent and concentration, but it would typically be found in the δ 1.5-2.5 ppm range.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Aromatic Carbons (C₆H₄): The six aromatic carbons would produce signals in the δ 120-145 ppm range. The carbon atom bonded to the iodine (C-I) is expected to be significantly shifted upfield to around δ 95-100 ppm due to the heavy atom effect guidechem.com. The other aromatic carbons will show distinct shifts based on their position relative to the iodine and benzylamine substituents spectrabase.comnih.gov.

Benzylic Carbon (Ar-CH₂-N): The benzylic carbon is expected to resonate around δ 50-55 ppm.

Cyclopropyl Carbons (-CH-CH₂CH₂): The methine carbon of the cyclopropyl group attached to the nitrogen is predicted to be in the δ 30-35 ppm range, while the methylene carbons are expected at a highly shielded position, around δ 3-10 ppm docbrown.infodocbrown.info.

A summary of predicted chemical shifts is presented in the table below.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0127 - 142
Aromatic C-CH₂-~140
Aromatic C-I-95 - 100
Benzylic CH₂3.8 - 4.350 - 55
Amine NH1.5 - 2.5 (broad)-
Cyclopropyl CH2.2 - 2.630 - 35
Cyclopropyl CH₂0.4 - 0.93 - 10

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space correlations, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent aromatic protons and between the methine and methylene protons of the cyclopropyl ring. This helps in tracing the connectivity within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹J-coupling). It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, connecting the benzylic proton signals to the benzylic carbon signal.

These advanced NMR methods are essential for the complete and accurate structural assignment of complex molecules like this compound rsc.org.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

N-H Stretch: A moderate to weak absorption band around 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine docbrown.info.

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) correspond to the C-H stretching of the benzene ring.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching of the benzylic and cyclopropyl groups. The C-H stretch of the cyclopropane (B1198618) ring might appear at a slightly higher frequency (~3050 cm⁻¹) than typical sp³ C-H bonds nist.gov.

Aromatic C=C Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.

N-H Bend: A band in the range of 1550-1650 cm⁻¹ can be attributed to the N-H bending vibration docbrown.info.

C-N Stretch: The stretching vibration for the C-N bond is expected in the 1020-1250 cm⁻¹ region docbrown.info.

C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode around 1000 cm⁻¹, often produce strong signals in the Raman spectrum. The C-I bond, being highly polarizable, would also be expected to show a distinct Raman signal.

Functional Group Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3400
Secondary AmineN-H Bend1550 - 1650
Aromatic RingC-H Stretch3010 - 3100
Aromatic RingC=C Stretch1450 - 1600
Aliphatic GroupsC-H Stretch2850 - 2960, ~3050
AmineC-N Stretch1020 - 1250
Iodo-substituentC-I Stretch500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the iodinated benzene ring. Aromatic compounds typically exhibit two main absorption bands:

The π → π * transitions of the benzene ring, which are strong absorptions. For substituted benzenes, these are often observed around 200-280 nm nist.gov. The presence of the iodine and alkylamine substituents will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

The n → π * transitions, which are weaker and involve the non-bonding electrons on the nitrogen atom. These are often obscured by the stronger π → π* absorptions.

Based on data for benzylamine and other aromatic compounds, this compound would be expected to have a maximum absorption wavelength (λ_max) in the range of 260-280 nm nist.govresearchgate.net.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the confirmation of its elemental formula. For this compound (C₁₀H₁₂IN), the expected monoisotopic mass is approximately 273.0015 g/mol .

Electron ionization (EI) mass spectrometry also provides information about the molecule's structure through its fragmentation pattern. The major fragmentation pathways for this compound would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of a cyclopropyl radical to form a stable iminium ion.

Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen atom can break, but more likely, cleavage of the C-I bond will occur first due to its lower bond energy. Loss of an iodine radical (·I, 127 Da) would result in a fragment ion at m/z 146 docbrown.infodocbrown.info.

Tropylium Ion Formation: A common rearrangement in benzyl (B1604629) compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This would occur through cleavage of the bond between the benzylic carbon and the nitrogen atom.

Loss of Cyclopropylamine (B47189): Fragmentation could also lead to the formation of an iodobenzyl cation (m/z 217).

A plausible fragmentation pattern is summarized below.

m/z Value Possible Fragment Ion Fragmentation Pathway
273[C₁₀H₁₂IN]⁺Molecular Ion (M⁺)
146[C₁₀H₁₂N]⁺Loss of ·I from M⁺
91[C₇H₇]⁺Tropylium ion
56[C₃H₆N]⁺Cyclopropyliminium ion

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles.

Computational and Theoretical Investigations of Cyclopropyl 2 Iodo Benzyl Amine

Density Functional Theory (DFT) for Structural and Electronic Characterization

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is extensively used to determine the structural and electronic properties of molecules like Cyclopropyl-(2-iodo-benzyl)-amine. nih.govnih.gov

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process identifies the lowest energy conformation of the molecule. For a molecule with flexible components like the cyclopropyl (B3062369) and benzyl (B1604629) groups, a thorough conformational analysis is crucial. nih.govuwlax.edu

The rotation around the C-N bond and the C-C bond connecting the benzyl group to the amine function leads to various possible conformers. DFT calculations, often at levels like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to map the potential energy surface associated with these rotations. nih.gov Studies on similar molecules, such as fluorinated cyclopropylamines, have shown that stereoelectronic effects, including hyperconjugative interactions, play a significant role in determining the conformational preferences and the rotational energy barriers. nih.gov For this compound, the bulky iodine atom at the ortho position of the benzyl ring is expected to introduce significant steric hindrance, which would heavily influence the preferred orientation of the benzyl and cyclopropyl groups relative to the amine.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound from DFT Calculations

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
Anti-periplanar180°0.00
Syn-clinal60°3.5
Anti-clinal120°2.1
Syn-periplanar5.8
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is key to predicting the reactivity of this compound. DFT calculations provide access to the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of the molecule's ability to donate or accept electrons.

The HOMO is expected to be localized primarily on the electron-rich amine and the aromatic ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and particularly influenced by the electron-withdrawing iodine atom, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom. This reveals the charge distribution within the molecule, highlighting the polarity of bonds. The C-I bond is notably polar, with the iodine atom carrying a partial negative charge and the attached carbon a partial positive charge, making it a site of interest for various chemical transformations. wikipedia.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.9
HOMO-LUMO Gap4.9
Note: These values are hypothetical and serve as an example of data obtained from DFT calculations.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnyu.edursc.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental spectra to confirm the structure and assign specific resonances. For complex organic molecules, such predictions are invaluable for resolving ambiguities in experimental data. nih.govaminer.org

Vibrational Frequencies: The calculation of vibrational frequencies through DFT can predict the infrared (IR) and Raman spectra of the molecule. youtube.comyoutube.com The calculated frequencies correspond to the various vibrational modes of the molecule, such as C-H stretches, N-H bends, and the characteristic vibrations of the aromatic and cyclopropyl rings. A comparison with experimental IR spectra can help in identifying the functional groups and confirming the molecular structure. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. arxiv.orgnih.gov

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
N-H Stretch33503345
Aromatic C-H Stretch30503048
Cyclopropyl C-H Stretch30103005
C-I Stretch530525
Note: This table is for illustrative purposes. Actual data would be derived from specific calculations and experiments.

Mechanistic Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in exploring the potential reaction mechanisms involving this compound. For instance, in reactions such as N-alkylation or cross-coupling reactions involving the C-I bond, DFT can be used to map out the entire reaction pathway. researchgate.netresearchgate.netrsc.org

This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. youtube.com By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. nih.gov For example, in a substitution reaction at the benzylic carbon, a computational study could differentiate between an Sₙ1 and Sₙ2 mechanism by comparing the energies of the respective intermediates and transition states. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. nih.gov

Intermolecular Interactions and Supramolecular Assembly Studies

The presence of the iodine atom in this compound introduces the possibility of specific and directional non-covalent interactions, most notably halogen bonding. nih.govnih.gov The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules. dntb.gov.ua

Computational studies can quantify the strength and geometry of these interactions. This is crucial for understanding how the molecules pack in the solid state and how they might assemble into larger supramolecular structures. researchgate.netnih.govmdpi.comnih.gov The interplay of halogen bonds, hydrogen bonds (involving the N-H group), and π-π stacking (between the aromatic rings) can lead to complex and well-defined crystal structures. Understanding these interactions is also vital in the context of crystal engineering and materials science.

Advanced Computational Methodologies and Force Field Development for Organohalides

While DFT provides high accuracy, it is computationally expensive for large systems or long-timescale simulations, such as those used in molecular dynamics (MD). For such applications, classical force fields are employed. However, standard force fields often inadequately describe the anisotropic nature of halogen bonding. researchgate.net

Therefore, a significant area of research is the development of advanced force fields specifically for organohalogen compounds. nih.gov These force fields often incorporate features like off-center charges or extra points of interaction to accurately model the "sigma-hole," a region of positive electrostatic potential on the halogen atom that is responsible for halogen bonding. richmond.edu The parameters for these force fields are typically derived from high-level quantum mechanical calculations and validated against experimental data. nih.gov The development of such a force field for iodo-containing compounds like this compound would enable more accurate simulations of its behavior in condensed phases and biological systems.

Applications in Organic Synthesis and Medicinal Chemistry

Cyclopropyl-(2-iodo-benzyl)-amine as a Versatile Synthetic Building Block

The strategic placement of three distinct functional components within one molecule renders this compound a powerful intermediate for the synthesis of a wide array of organic compounds. The 2-iodobenzyl group, in particular, is a key handle for transition metal-catalyzed reactions.

Precursor for the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

This compound is well-suited as a precursor for synthesizing nitrogen-containing heterocycles through intramolecular cyclization reactions. The presence of the aryl iodide and the secondary amine in a 1,2-relationship allows for the formation of various fused ring systems, which are common cores in pharmacologically active compounds.

Palladium-catalyzed reactions are particularly effective for this purpose. For instance, an intramolecular Heck reaction can be envisioned where the palladium catalyst oxidatively adds to the carbon-iodine bond, followed by intramolecular insertion of the newly formed organopalladium species onto a suitably placed alkene tethered to the nitrogen atom. wikipedia.org This would lead to the formation of cyclized products, with the specifics of the ring size and structure dependent on the nature of the substituent on the amine. wikipedia.orgprinceton.edu

Similarly, palladium-catalyzed aminocarbonylative cyclization represents another powerful strategy. nih.gov In such a process, under a carbon monoxide atmosphere, the organopalladium intermediate formed from this compound could react with the amine nucleophile to forge a new heterocyclic ring containing an amide bond, such as a quinolinone or other related structures. nih.gov The synthesis of saturated nitrogen heterocycles like pyrrolidines and piperidines can also be achieved through radical cyclization of iodoalkyl-containing sulfonamides onto alkynes, a process that highlights the utility of the iodo-amine combination for building cyclic systems. thieme-connect.de

Strategic Intermediate in Carbon-Carbon Bond Forming Transformations

The 2-iodoaryl motif is a cornerstone of modern cross-coupling chemistry, making this compound a valuable intermediate for constructing new carbon-carbon bonds. This functionality allows for the introduction of a wide variety of substituents at the 2-position of the benzyl (B1604629) ring, significantly diversifying the molecular architecture.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl iodide of this compound with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst. nih.govnih.gov This is a highly robust and functional-group-tolerant method for forming biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups. nih.govrsc.org The development of catalysts effective for unprotected ortho-anilines makes this transformation directly applicable. nih.gov

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction enables the coupling of the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.orgresearchgate.net This is one of the most direct methods for synthesizing arylalkynes, which are important precursors for many complex molecules and biologically active compounds. researchgate.net The reactivity difference between various aryl halides allows for selective coupling at the iodide position. wikipedia.orglibretexts.org

Cobalt-Catalyzed Cross-Coupling: Beyond palladium, other transition metals can be used. For example, cobalt-catalyzed methods have been developed for the cross-coupling of alkyl iodides with cyclopropyl (B3062369) Grignard reagents, demonstrating an alternative approach to forging C-C bonds involving such strained rings. acs.org

The products of these coupling reactions can themselves be valuable intermediates for further synthetic elaborations, showcasing the role of this compound as a strategic linchpin in multi-step syntheses. nih.gov

Table 1: Potential Carbon-Carbon Bond Forming Reactions This table is interactive. Click on the headers to sort.

Reaction Name Coupling Partner Key Catalysts Bond Formed (at C2 of benzyl ring)
Suzuki-Miyaura Coupling Organoboron (R-B(OH)₂) Pd(0) complex, Base C-C (Aryl, Alkenyl, Alkyl)
Sonogashira Coupling Terminal Alkyne (R-C≡CH) Pd(0) complex, Cu(I) salt, Base C-C (Alkynyl)
Heck Coupling Alkene (R-CH=CH₂) Pd(0) complex, Base C-C (Alkenyl)
Stille Coupling Organostannane (R-SnBu₃) Pd(0) complex C-C (Aryl, Alkenyl, Alkyl)
Negishi Coupling Organozinc (R-ZnX) Pd(0) or Ni(0) complex C-C (Aryl, Alkenyl, Alkyl)

Role as Chiral Auxiliaries or Resolving Agents in Enantioselective Processes

While specific use of this compound as a chiral auxiliary is not widely documented, its structure contains the necessary elements for such applications. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

The amine functional group in this compound creates a stereocenter at the benzylic carbon if the cyclopropyl and benzyl groups are different from other substituents that could be placed on the nitrogen. The resulting chiral amine can be resolved into its constituent enantiomers. Each enantiomer could then be used as a chiral auxiliary. For example, it could be acylated and then subjected to diastereoselective reactions, such as enolate alkylation or aldol (B89426) reactions, where the bulky and conformationally defined structure directs the approach of incoming reagents. iupac.org After the desired stereocenter is set, the auxiliary can be cleaved and potentially recycled. sigmaaldrich.comrsc.org Chiral benzylamines and related structures are well-established auxiliaries in asymmetric synthesis. iupac.orgnih.gov

Furthermore, chiral amines are frequently used as resolving agents. Racemic acids can form diastereomeric salts with a single enantiomer of a chiral amine like this compound. These diastereomeric salts often have different physical properties, such as solubility, allowing them to be separated by crystallization.

Scaffold Utility in Drug Discovery and Development

The constituent parts of this compound—the cyclopropylamine (B47189) and benzylamine (B48309) motifs—are recognized as "privileged scaffolds" in medicinal chemistry. They appear in a multitude of compounds that exhibit a wide range of biological activities.

Significance of Cyclopropylamine and Benzylamine Motifs in Bioactive Compounds

The cyclopropylamine moiety is a valuable structural element in drug design. The cyclopropyl ring imposes significant conformational constraints on the molecule. Its unique electronic properties, stemming from its strained, high p-character C-C bonds, can influence binding affinity to biological targets. nih.gov This group is often used as a metabolically stable replacement for other functionalities or as a bioisostere for groups like vinyl or isopropyl. The incorporation of a cyclopropane (B1198618) ring can enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of a drug candidate. nih.gov

The benzylamine motif is also ubiquitous in pharmaceuticals. wikipedia.orgnih.gov It is a core component of drugs targeting a vast array of receptors and enzymes. Benzylamine derivatives have been shown to possess anticancer, anti-tuberculosis, and anti-inflammatory properties, among others. thieme-connect.deorganic-chemistry.orgwikipedia.org The benzyl group can engage in crucial π-π stacking or hydrophobic interactions within a protein's binding pocket, while the amine group can act as a hydrogen bond donor or acceptor, or as a basic center that can be protonated to form salt bridges. wikipedia.orgrsc.org Many approved drugs, including those for hypertension and cancer, contain a chiral benzylamine element. wikipedia.orgrsc.org

Table 2: Bioactive Compound Classes Featuring Key Structural Motifs This table is interactive. Click on the headers to sort.

Structural Motif Examples of Therapeutic Areas Representative Drug/Compound Class Reference
Cyclopropylamine Antiviral, Antibacterial, Antidepressant HIV Reverse Transcriptase Inhibitors, Quinolone Antibiotics, MAO Inhibitors nih.gov
Benzylamine Anticancer, Antihypertensive, Antihistamine, Antidepressant Tyrosine Kinase Inhibitors, Beta-Blockers, H1-Antagonists, MAOIs wikipedia.orgthieme-connect.dewikipedia.org
Combined Antimicrobial, CNS Agents Pyrazole Derivatives, Various Investigational Compounds core.ac.uk

Structure-Activity Relationship (SAR) Studies of Analogues

While specific SAR studies on this compound are not extensively published, the SAR of its analogues provides significant insight into how structural modifications would likely impact biological activity.

For benzylamine-containing compounds, SAR studies have shown that the substitution pattern on the phenyl ring is critical for potency and selectivity. For example, in a series of 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1) analogues, fluoro-substitution at the ortho-position of the benzyl ring led to better inhibitory activity compared to meta or para substitution. nih.gov In studies of imidazoquinoline-based TLR7 agonists, modifying the para-position of the benzyl group from a hydrogen to a hydroxymethyl group dramatically increased potency. princeton.edu

Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives acting as USP1/UAF1 inhibitors, a strong correlation was found between the inhibitory potency and the specific substituents on the benzyl and phenyl rings. nih.gov These studies collectively indicate that modifying the electronic and steric properties of the benzyl ring in this compound (for which the 2-iodo position is a prime site for modification via cross-coupling) would be a powerful strategy to tune its biological profile.

The cyclopropyl group itself is also a key modulator of activity. In SAR studies of various pharmacologically active compounds, replacing a flexible alkyl or unsaturated group with a rigid cyclopropane ring often leads to significant changes in activity, sometimes increasing potency by locking the molecule into a more favorable binding conformation. nih.gov

Design of Targeted Therapeutics with this compound Derived Scaffolds

The rational design of targeted therapeutics often leverages unique structural motifs to achieve high affinity and selectivity for a specific biological target. The this compound scaffold presents a compelling starting point for the development of such agents, particularly as inhibitors of enzymes like monoamine oxidases (MAO). The core structure, combining a cyclopropylamine moiety with a substituted benzyl group, offers a framework that can be systematically modified to optimize interactions within an enzyme's active site.

Cyclopropylamines are recognized as a valuable structural class for creating mechanism-based inhibitors for enzymes such as MAO and lysine-specific demethylase (LSD1), which are implicated in conditions like depression and cancer. nih.gov The design of therapeutics based on the this compound scaffold would therefore likely focus on these or structurally related enzymes. The key design elements of this scaffold include the rigid cyclopropane ring, the amine group, and the substituted benzyl moiety.

The cyclopropane ring serves as a bioisostere for other groups, such as an alkene, and its conformational rigidity can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target. researchgate.net The amine group is crucial for forming key interactions, such as hydrogen bonds or salt bridges, with amino acid residues in the active site of the target enzyme.

The "2-iodo-benzyl" portion of the scaffold is particularly significant for targeted design. The iodine atom, being a large and lipophilic halogen, can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This interaction can contribute significantly to both the affinity and selectivity of the inhibitor. Furthermore, the position of the iodo-substituent on the benzene (B151609) ring is critical. The ortho-positioning directs the substituent to a specific region of space relative to the cyclopropylamine group, which can be exploited to probe specific pockets within the enzyme's active site.

Molecular docking studies on analogous compounds, such as cis-N-benzyl-2-methoxycyclopropylamine, have been used to predict the binding orientation and affinity for MAO isoforms. nih.gov Similar computational approaches would be invaluable in the design of therapeutics derived from the this compound scaffold to predict how the iodo-substituent influences binding and to guide the synthesis of more potent and selective inhibitors.

Modulation of Biological Activity through Strategic Structural Modification

The biological activity of compounds derived from the this compound scaffold can be finely tuned through strategic structural modifications. These modifications can impact the compound's potency, selectivity, and pharmacokinetic properties. The primary points of modification on this scaffold are the cyclopropane ring, the amine linker, and the substituted benzene ring.

Substitution on the Benzene Ring: The nature and position of the substituent on the benzyl group are critical determinants of biological activity. In the case of this compound, the iodine atom at the 2-position is a key feature. Replacing this iodine with other halogens (e.g., chlorine, bromine) or with electron-donating or electron-withdrawing groups would systematically alter the electronic and steric properties of the molecule. For instance, studies on analogous N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that substitutions on the benzyl ring significantly impact inhibitory potency against enzymes like USP1/UAF1. nih.gov Similarly, in a series of benzylidene-prop-2-ynyl-amine analogues, different substituents on the benzylidene ring led to varying inhibitory potencies and selectivities for MAO-A and MAO-B. nih.gov The 2-iodo substituent in the present scaffold could be explored for its potential to form strong halogen bonds with the target protein, thereby enhancing affinity.

Modification of the Cyclopropane Ring: The stereochemistry of the cyclopropane ring is another crucial factor. For cyclopropylamine-based inhibitors, the relative orientation of the substituents on the ring (cis or trans) can dramatically affect their inhibitory profile. For example, research on cis-cyclopropylamines has highlighted their potential as selective inhibitors. nih.gov The introduction of additional substituents on the cyclopropane ring could further probe the topology of the enzyme's active site and lead to enhanced interactions.

The following table provides data on the inhibitory activity of a structurally related compound, cis-N-benzyl-2-methoxycyclopropylamine, against MAO-A and MAO-B, illustrating how a specific substitution pattern on the cyclopropylamine scaffold can lead to high potency and selectivity. This data serves as a valuable reference for the potential of the this compound scaffold.

CompoundTarget EnzymeIC50 (after 30 min pre-incubation)
cis-N-benzyl-2-methoxycyclopropylamineMAO-A170 nM
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5 nM

This data is for a structurally analogous compound and is intended to illustrate the potential for high potency and selectivity within this class of molecules. nih.gov

Selected Case Studies of Medicinally Relevant Compounds Incorporating the Core Scaffold

While specific case studies for medicinally relevant compounds directly incorporating the this compound scaffold are not prominently available in the reviewed literature, the significance of the broader cyclopropylamine and N-benzylamine motifs in medicinal chemistry provides a strong basis for its potential applications. The development of inhibitors for monoamine oxidases (MAO) serves as a particularly relevant area for illustrating the potential of this scaffold.

Monoamine Oxidase (MAO) Inhibitors: The cyclopropylamine moiety is a well-established pharmacophore in the design of MAO inhibitors. Tranylcypromine, a clinically used antidepressant, is a classic example of a cyclopropylamine-based MAO inhibitor. researchgate.net More recent research has focused on developing isoform-selective MAO inhibitors to minimize side effects.

A pertinent example is the study of cis-N-benzyl-2-methoxycyclopropylamine, a close analog of this compound. This compound was identified as a potent and highly selective irreversible inhibitor of MAO-B, with an IC50 value of 5 nM for MAO-B and being over 20-fold more effective than tranylcypromine. nih.gov The high selectivity for MAO-B over MAO-A (IC50 of 170 nM) is a desirable characteristic for the treatment of neurodegenerative disorders like Parkinson's disease, where MAO-B is the primary target for preventing the breakdown of dopamine. nih.govmdpi.commdpi.comresearchgate.net

The strategic placement of the methoxy (B1213986) group in cis-N-benzyl-2-methoxycyclopropylamine was crucial for its potent and selective activity. It is conceivable that the 2-iodo substituent in this compound could play a similar or even enhanced role. The iodine atom's ability to form halogen bonds could lead to a different interaction profile with the active site residues of MAO-A and MAO-B, potentially offering a distinct selectivity profile.

The development of such selective MAO-B inhibitors is a key strategy in modern medicinal chemistry. By analogy, the this compound scaffold represents a promising starting point for the design of novel therapeutics targeting MAO-B or other related enzymes. Further structure-activity relationship (SAR) studies, guided by the principles observed in analogous series, would be necessary to fully elucidate the potential of this specific scaffold.

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve safety. For a compound like "Cyclopropyl-(2-iodo-benzyl)-amine," future research should prioritize the development of synthetic routes that are both efficient and environmentally benign.

Current synthetic approaches to similar benzylamines often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future strategies could focus on:

Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes, leading to energy savings and often cleaner reactions with higher yields. The application of microwave irradiation to the synthesis of benzimidazole derivatives, for instance, has proven to be a rapid and efficient green chemistry approach.

Solvent-free reactions: Conducting reactions without a solvent, or in environmentally friendly solvents like water or ionic liquids, can drastically reduce the generation of volatile organic compounds. For example, solvent-free N-alkylation of amides under microwave irradiation has been shown to be a fast and efficient method.

Use of renewable starting materials: Investigating biosynthetic pathways or utilizing bio-derived starting materials could offer a more sustainable route to the cyclopropyl (B3062369) or benzyl (B1604629) moieties of the target molecule.

Atom economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves choosing reactions that are highly selective and minimize the formation of byproducts.

Challenges in this area include finding suitable green catalysts and reaction conditions that are effective for the specific substrates involved in the synthesis of "this compound."

Exploration of Novel Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. For the synthesis of "this compound," which involves the formation of a carbon-nitrogen bond, several novel catalytic approaches could be explored.

Transition-metal catalysis, particularly with metals like iridium and ruthenium, has been effectively used for the N-alkylation of amines with alcohols. nih.gov These methods are attractive as they often use readily available starting materials and can proceed with high yields. Future research could investigate:

Borrowing hydrogen catalysis: This elegant strategy involves the temporary removal of hydrogen from an alcohol to form an aldehyde in situ, which then reacts with an amine to form an imine. The catalyst then facilitates the hydrogenation of the imine to the desired amine, with water as the only byproduct. Iron-based catalysts have been successfully employed for the N-alkylation of sulfonamides with benzylic alcohols via this mechanism.

Photoredox catalysis: This rapidly developing field uses light to drive chemical reactions, often under mild conditions. It could offer a novel and efficient way to forge the C-N bond in the target molecule.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and can be performed in aqueous media under mild conditions, aligning perfectly with the goals of green chemistry.

A significant challenge will be the development of catalysts that are not only highly active and selective but also robust, reusable, and cost-effective.

Catalyst TypePotential Advantages for Synthesizing this compound
Iridium-based NHC complexesHigh efficiency in N-alkylation of amines with alcohols.
Ruthenium-based catalystsEffective for N-alkylation and can be used with a variety of amine and alcohol substrates.
Iron-based catalystsAbundant, inexpensive, and can catalyze N-alkylation via the "borrowing hydrogen" method.
Photoredox catalystsEnables reactions under mild conditions using light as an energy source.
Enzymes (Biocatalysts)High selectivity, operates in aqueous media under mild conditions.

Identification and Validation of New Biological Targets for Derived Compounds

The unique structural features of "this compound," namely the rigid cyclopropyl group and the substituted aromatic ring, suggest that its derivatives could exhibit interesting biological activities. The cyclopropane (B1198618) ring is a known component in many biologically active compounds, contributing to enhanced metabolic stability and binding affinity.

Future research should focus on synthesizing a library of derivatives of "this compound" and screening them against a wide range of biological targets. Potential areas of interest include:

Antimicrobial activity: Compounds containing cyclopropane moieties have shown promise as antibacterial and antifungal agents. nih.gov A recent study on amide derivatives containing cyclopropane revealed moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

Anticancer activity: The rigid nature of the cyclopropane ring can be exploited to design potent and selective enzyme inhibitors, a common strategy in cancer drug discovery. Phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of human myeloid leukemia cells.

Neurological disorders: The structural motifs present in the target molecule are found in compounds that interact with the central nervous system.

A key challenge in this area is the often-unpredictable nature of structure-activity relationships. High-throughput screening and detailed mechanistic studies will be crucial to identify and validate new biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by accelerating the discovery and development of new molecules and synthetic methods. For "this compound," AI and ML can be powerful tools in several ways:

Predicting biological activity: ML models can be trained on large datasets of known bioactive molecules to predict the potential biological targets and activities of new compounds, such as derivatives of "this compound." This can help prioritize which compounds to synthesize and test.

Designing novel compounds: Generative AI models can design new molecules with desired properties, potentially leading to the discovery of more potent and selective analogs of the target compound.

Optimizing synthetic routes: AI-powered tools can analyze vast amounts of chemical reaction data to propose the most efficient and sustainable synthetic routes. These tools can help chemists identify the best reagents, catalysts, and reaction conditions to use. beilstein-journals.orgbeilstein-journals.org

Reaction outcome prediction: Machine learning algorithms can predict the outcome of a chemical reaction, including the yield and potential byproducts, which can save time and resources in the lab.

The primary challenge in this domain is the need for large, high-quality datasets to train the AI and ML models. The integration of automated high-throughput experimentation with machine learning algorithms is a promising approach to address this challenge and create a closed-loop system for autonomous reaction optimization. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Cyclopropyl-(2-iodo-benzyl)-amine to minimize steric hindrance from the cyclopropyl group?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclopropylamine and 2-iodobenzyl halides. Steric hindrance from the cyclopropyl group can reduce reaction efficiency. To mitigate this:

  • Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .
  • Employ elevated temperatures (e.g., 60–80°C) to overcome activation barriers, as demonstrated in analogous cyclopropyl-nitrobenzene syntheses .
  • Monitor reaction progress via TLC or HPLC to ensure completion before workup. Purification via silica gel chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A purity threshold of ≥95% is typical for research-grade compounds .
  • Structural Confirmation :
  • 1H/13C NMR : Key signals include cyclopropyl protons (δ ~0.5–1.5 ppm, multiplet) and aromatic protons from the 2-iodo-benzyl group (δ ~7.0–7.5 ppm). The amine proton may appear as a broad singlet (δ ~1.5–2.5 ppm) .
  • IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the enhanced Curtius rearrangement kinetics of this compound derivatives compared to non-cyclopropyl analogs?

  • Methodological Answer : Cyclopropyl groups stabilize transition states via π-orbital interactions. For Curtius rearrangements:

  • Kinetic Analysis : Use variable-temperature NMR (e.g., 25–50°C) to determine rate constants (k) and Eyring parameters (ΔH‡, ΔS‡). For cyclopropyl analogs, ΔH‡ is typically ~23–28 kcal/mol, with ΔS‡ near 0.2–0.3 cal/mol·K .
  • Theoretical Modeling : Compare DFT-calculated activation energies (e.g., B3LYP/6-311+G(d,p)) with experimental data. Cyclopropyl groups reduce strain in the transition state, lowering ΔG‡ by ~3–5 kcal/mol compared to linear alkyl chains .

Q. How can discrepancies between experimental and computational activation energies for Curtius rearrangements be resolved?

  • Methodological Answer :

  • Experimental Validation : Perform kinetic isotope effect (KIE) studies using deuterated analogs to probe concerted vs. stepwise mechanisms. A KIE >1.0 supports a concerted pathway .
  • Computational Refinement : Use higher-level methods (e.g., CCSD(T)/CBS) to account for electron correlation. For example, CCSD(T)/6-311+G(d,p) calculations reduce errors in ΔE‡ by ~1–2 kcal/mol compared to DFT .
  • Solvent Effects : Include implicit solvent models (e.g., SMD) in calculations, as solvation can alter ΔE‡ by up to 4 kcal/mol .

Q. What strategies improve the regioselectivity of cross-coupling reactions involving the 2-iodo-benzyl moiety in this compound?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings, as bulky ligands favor oxidative addition at the C-I site .
  • Additives : Add silver oxide (Ag₂O) to suppress proto-dehalogenation side reactions .
  • Temperature Control : Reactions at 80–100°C in toluene enhance selectivity for aryl-aryl bond formation .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting NMR and IR data when characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Signal Splitting : Cyclopropyl protons may exhibit complex splitting due to ring strain. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • IR Absence of N-H Stretch : If N-H peaks are weak, confirm amine protonation via pH adjustment or derivatization (e.g., trifluoroacetylation) .
  • Quantitative Analysis : Pair spectral data with elemental analysis (C, H, N) to validate molecular composition .

Q. What statistical methods are appropriate for analyzing kinetic data from Curtius rearrangement experiments?

  • Methodological Answer :

  • Non-linear Regression : Fit time-dependent concentration data (from NMR integrals) to first-order kinetics using software like Origin® or Python’s SciPy .
  • Error Propagation : Calculate standard deviations for k, ΔH‡, and ΔS‡ using the Jacobian matrix method .
  • Cross-Validation : Compare Eyring plots across three temperatures (e.g., 25°C, 35°C, 45°C) to ensure linearity (R² >0.98) .

Synthesis & Reactivity Optimization

Q. What alternative routes exist for synthesizing this compound if traditional nucleophilic substitution fails?

  • Methodological Answer :

  • Reductive Amination : React 2-iodobenzaldehyde with cyclopropylamine under H₂ (1 atm) and a catalyst (e.g., Pd/C or NaBH₄) .
  • Buchwald-Hartwig Amination : Use a palladium catalyst (e.g., XantPhos Pd G3) to couple 2-iodobenzyl bromide with cyclopropylamine at 100°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.